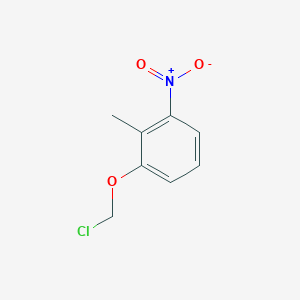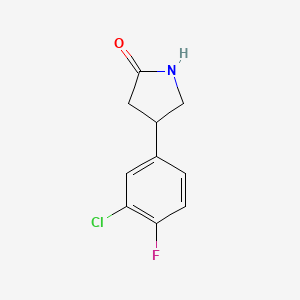
1-(3-Chloro-2-methylpropyl)-1-methylcyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-2-methylpropyl)-1-methylcyclopentane is an organic compound that belongs to the class of cycloalkanes It is characterized by a cyclopentane ring substituted with a 3-chloro-2-methylpropyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-2-methylpropyl)-1-methylcyclopentane typically involves the alkylation of cyclopentane with 3-chloro-2-methylpropyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the alkyl halide.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a packed bed reactor where cyclopentane and 3-chloro-2-methylpropyl chloride are continuously fed into the reactor along with a base. The reaction mixture is then separated, and the desired product is purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Chloro-2-methylpropyl)-1-methylcyclopentane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products
Substitution: The major products include alcohols, amines, and thiols.
Oxidation: The major products are alcohols and ketones.
Reduction: The major products are alkanes.
Aplicaciones Científicas De Investigación
1-(3-Chloro-2-methylpropyl)-1-methylcyclopentane has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloro-2-methylpropyl)-1-methylcyclopentane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. It can also bind to receptors, modulating their activity and triggering specific cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-2-methylpropane
- 1-Methylcyclopentane
- 3-Chloro-2-methylpropylcyclopentane
Uniqueness
1-(3-Chloro-2-methylpropyl)-1-methylcyclopentane is unique due to the presence of both a cyclopentane ring and a 3-chloro-2-methylpropyl group. This combination imparts distinct chemical properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H19Cl |
|---|---|
Peso molecular |
174.71 g/mol |
Nombre IUPAC |
1-(3-chloro-2-methylpropyl)-1-methylcyclopentane |
InChI |
InChI=1S/C10H19Cl/c1-9(8-11)7-10(2)5-3-4-6-10/h9H,3-8H2,1-2H3 |
Clave InChI |
BDFPSBIXSNCJSG-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1(CCCC1)C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


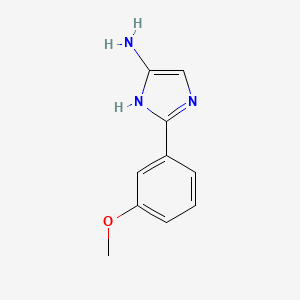
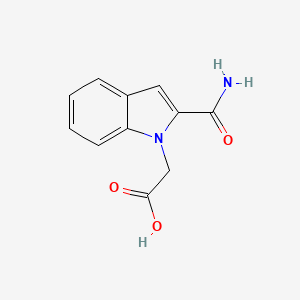
![N-[1-(1,3-benzothiazol-2-yl)propan-2-yl]-2-chloroacetamide](/img/structure/B13195166.png)
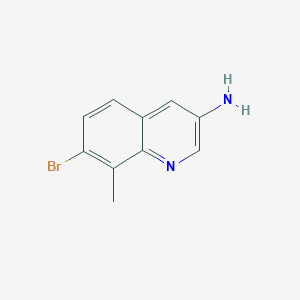
![3-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}phenol](/img/structure/B13195178.png)
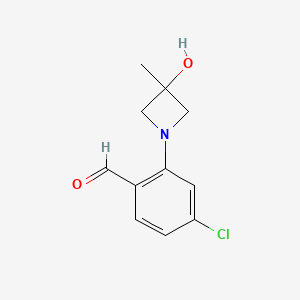

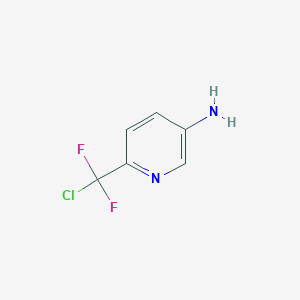
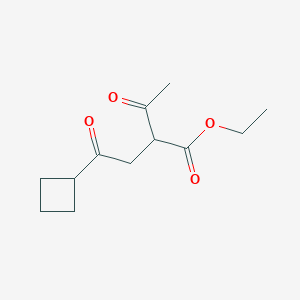
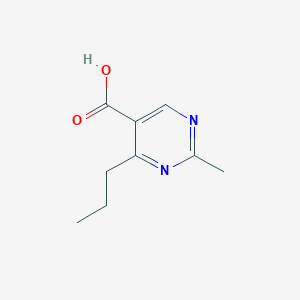
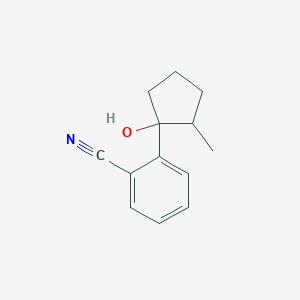
![4-(3-Chlorophenyl)-2-azaspiro[4.4]nonane](/img/structure/B13195227.png)
